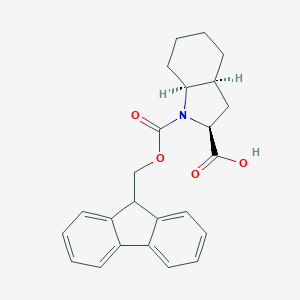

Fmoc-Oic-OH

説明

The exact mass of the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-RXYZOABWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373275 |

Source

|

| Record name | (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-37-4 |

Source

|

| Record name | (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Oic-OH: A Comprehensive Technical Guide for Advanced Research

For Immediate Release: A detailed technical guide on Fmoc-Oic-OH ((2S,3aS,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid), a pivotal building block in peptide synthesis and drug discovery, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, with a focus on presenting clear, actionable data and methodologies.

Core Chemical Identity and Structure

This compound, a derivative of the non-proteinogenic amino acid L-octahydroindole-2-carboxylic acid, is distinguished by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the indole nitrogen. This feature is instrumental in its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains.

The chemical structure of this compound is formally identified as (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]octahydro-1H-indole-2-carboxylic acid.[1] Its molecular formula is C24H25NO4, and it has a molecular weight of approximately 391.46 g/mol .[2][3][4][5][6] The compound is registered under the CAS Number 130309-37-4.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties: A Tabulated Summary

For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [2][3][7] |

| Molecular Formula | C24H25NO4 | [2][3][4][5] |

| Molecular Weight | 391.46 g/mol | [2][3][4][5] |

| Boiling Point | 592.4 ± 33.0 °C (Predicted) | [2][3] |

| Density | 1.279 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11] |

| Purity | ≥98% (HPLC) | [7] |

| Optical Rotation | [α]D20 = -25 ± 3º (c=1 in DMF); [α]D20 = -38 ± 3º (c=1 in EtOH) | [7] |

| pKa | 3.98 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Applications in Research and Development

This compound serves as a crucial component in the synthesis of peptides and peptidomimetics, with significant implications for drug development.

Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides a stable protecting element that can be selectively cleaved under mild basic conditions, typically with piperidine, without affecting other acid-labile protecting groups on the peptide chain. This orthogonality is fundamental to the synthesis of complex peptide sequences.[7]

Drug Development

The unique conformational constraints imposed by the octahydroindole scaffold make this compound a valuable tool in the design of bioactive peptide mimetics.[12] These structures can mimic or block the biological activity of natural peptides, leading to the development of novel therapeutic agents. Its applications are particularly noted in the fields of oncology and neurology.[7] For instance, it has been used in the synthesis of compounds with bradykinin B1 antagonist activity.[12]

Experimental Workflow: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using manual solid-phase synthesis.

References

- 1. apexbt.com [apexbt.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS#:130309-37-4 | Chemsrc [chemsrc.com]

- 4. 001chemical.com [001chemical.com]

- 5. scbt.com [scbt.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. This compound, 130309-37-4, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 10. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 11. This compound | 130309-37-4 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-Oic-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH), a valuable building block in peptide and peptidomimetic drug development. This document details the synthetic pathway from its precursor, experimental protocols for its preparation and characterization, and a summary of its key physicochemical properties.

Introduction

This compound is a conformationally constrained proline analogue. Its incorporation into peptide sequences can induce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity. These properties make it a sought-after component in the design of novel therapeutic peptides and peptidomimetics. This guide serves as a practical resource for researchers engaged in the synthesis and application of this unique amino acid derivative.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the core amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), followed by the protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic)

The precursor, Oic, is synthesized via the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (60 mL) in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, 300 mg) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to an appropriate pressure (e.g., 3-4 bar). The reaction mixture is stirred at 60°C for 24 hours.

-

Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite and washed with acetic acid. The filtrate is concentrated under reduced pressure to dryness.

-

Crystallization: The resulting residue is recrystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1]

Synthesis of this compound

The synthesized Oic is then protected with an Fmoc group to yield the final product.

Experimental Protocol:

-

Dissolution: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) is dissolved in a suitable solvent mixture, such as aqueous acetone or a 2:1 v/v mixture of THF and saturated aqueous sodium bicarbonate.

-

Reagent Addition: 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) is added to the solution. The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 16-24 hours).

-

Work-up: The reaction mixture is diluted with water and the pH is adjusted to ~9 with saturated aqueous NaHCO₃. The mixture is washed with diethyl ether to remove unreacted Fmoc-OSu. The aqueous layer is then acidified to pH ~2 with 1 M HCl.

-

Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by flash chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅NO₄ | [2] |

| Molecular Weight | 391.46 g/mol | [2] |

| Appearance | White to off-white powder | |

| Melting Point | Not consistently reported | |

| Optical Rotation | [α]D -45.6° (c=0.46, MeOH) for the Oic precursor | [1] |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents |

Spectroscopic and Chromatographic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group protons in the aromatic region (approx. 7.2-7.8 ppm), as well as signals for the protons of the octahydroindole ring system and the α-proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the octahydroindole core.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound.

-

Expected Ion: The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 392.47.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure. Expected fragmentation patterns include the loss of the Fmoc group and cleavage of the octahydroindole ring.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Infuse the sample into an ESI-MS system and acquire the mass spectrum in both positive and negative ion modes.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound.

Experimental Protocol (General):

-

System: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is common.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (e.g., 265 nm or 301 nm) is employed.

-

Analysis: The purity is determined by integrating the peak area of the product and any impurities.

Visualizing Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers in peptide chemistry and drug discovery, facilitating the reliable preparation and quality control of this important building block. Adherence to these methodologies will ensure the production of high-purity this compound suitable for demanding applications in the development of novel therapeutics.

References

Technical Guide: Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Oic-OH, a conformationally constrained, non-proteinogenic amino acid derivative widely utilized in peptide synthesis and drug development. Its unique bicyclic structure imparts valuable properties to peptides, including enhanced metabolic stability and receptor affinity.

Core Compound Data

This compound is a key building block for solid-phase peptide synthesis (SPPS). Below is a summary of its fundamental chemical and physical properties.

| Property | Value | Citations |

| CAS Number | 130309-37-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Molecular Weight | 391.46 g/mol | [1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Molecular Formula | C₂₄H₂₅NO₄ | [1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Synonyms | Fmoc-L-octahydroindole-2-carboxylic acid, (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | [1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][22][19][20][21] |

| Appearance | White to off-white powder | [10][15] |

| Purity | ≥98% (by HPLC) | [9][15] |

| Boiling Point | 592.4 ± 33.0 °C (Predicted) | [9][10] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [12][13] |

| Storage | Store at 2-8°C or -20°C for long-term storage | [3][4][10][15] |

Application in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the rigid Oic structure can pre-organize the peptide backbone, which can lead to enhanced receptor affinity and selectivity. Furthermore, as a non-natural amino acid, it provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.

Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using the widely adopted Fmoc/tBu strategy.

Materials and Reagents:

-

Resin (e.g., Rink Amide MBHA or pre-loaded Wang resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

This compound Coupling:

-

Due to the steric hindrance of the Oic side chain, a more potent coupling reagent and longer coupling times are recommended.

-

Prepare the activation mixture: Dissolve this compound (2 equivalents), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 (using standard coupling protocols for other amino acids) for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a vacuum.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

-

Below is a graphical representation of the experimental workflow for incorporating this compound in SPPS.

Role in Drug Development: Bradykinin B2 Receptor Antagonism

The incorporation of Oic into peptide sequences is a powerful strategy in drug design. A prominent example is in the development of antagonists for the bradykinin B2 receptor (B2R). Bradykinin is a peptide that mediates inflammatory responses, vasodilation, and pain.[1] Overactivation of the B2R is implicated in conditions such as hereditary angioedema (HAE).[2][3]

Peptidomimetics containing Oic can act as potent and selective B2R antagonists. For instance, the drug Icatibant, used to treat acute HAE attacks, is a synthetic decapeptide that contains non-proteinogenic amino acids and functions as a competitive antagonist of the B2R.[1][2][3] By blocking the binding of bradykinin to its receptor, these antagonists prevent the downstream signaling cascade that leads to increased vascular permeability, swelling, and pain.[2][4]

The rigid conformation provided by Oic helps to lock the peptide into a bioactive shape that is optimal for binding to the B2R, thereby enhancing its antagonistic activity.

Signaling Pathway Inhibition

The binding of bradykinin to the G-protein coupled B2 receptor activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), ultimately leading to vasodilation and increased vascular permeability. An Oic-containing antagonist competitively blocks bradykinin from binding to the B2R, thus inhibiting this entire signaling pathway.

The diagram below illustrates the inhibition of the bradykinin B2 receptor signaling pathway by an Oic-containing peptide antagonist.

References

- 1. Icatibant - Wikipedia [en.wikipedia.org]

- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. How FIRAZYR® (icatibant injection) Works [firazyr.com]

- 5. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 9. This compound | 130309-37-4 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]

- 12. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 130309-37-4 [chemicalbook.com]

- 14. This compound | CAS#:130309-37-4 | Chemsrc [chemsrc.com]

- 15. chemimpex.com [chemimpex.com]

- 16. apexbt.com [apexbt.com]

- 17. This compound | CAS No- 130309-37-4 | Simson Pharma Limited [simsonpharma.com]

- 18. peptide.com [peptide.com]

- 19. advancedchemtech.com [advancedchemtech.com]

- 20. Prediction of the binding affinities of peptides to class II MHC using a regularized thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 130309-37-4 CAS Manufactory [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

The Role of Fmoc-Oic-OH in Defining Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and peptidomimetics, the strategic incorporation of non-canonical amino acids is a cornerstone for achieving enhanced stability, potency, and receptor selectivity. Among these, Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) has emerged as a pivotal building block for introducing conformational rigidity into peptide backbones. As a bicyclic proline analog, Oic's constrained structure significantly influences the torsional angles of the peptide chain, thereby guiding the formation of specific secondary structures. This technical guide provides an in-depth exploration of the role of this compound in peptide conformation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

This compound is an amino acid derivative where the bicyclic amino acid, octahydroindole-2-carboxylic acid, is protected at its nitrogen atom by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains.[2] The defining characteristic of Oic is its rigid bicyclic structure, which, when incorporated into a peptide, restricts the available conformational space of the backbone. This rigidity is instrumental in pre-organizing the peptide into a desired conformation, a critical factor in enhancing binding affinity to biological targets.[3]

The Conformational Impact of Oic Incorporation

The incorporation of Oic into a peptide sequence has profound effects on its secondary structure. The fused ring system of Oic sterically hinders rotation around the peptide bonds, favoring a high trans-amide bond conformation.[4] This is in contrast to proline, which can exhibit a significant population of the cis-amide bond conformation.

The most notable conformational preference induced by Oic is the stabilization of the polyproline II (PPII) helix .[4][5] The PPII helix is a left-handed helix characterized by a repeating pattern of three residues per turn. Unlike alpha-helices and beta-sheets, the PPII structure is not stabilized by backbone hydrogen bonds but rather by the conformational restrictions imposed by its constituent residues.[6] The rigid nature of the Oic residue effectively locks the peptide backbone into the PPII conformation.[4][5]

This conformational control is critical in the design of bioactive peptides. For instance, Oic is a key component in potent bradykinin B2 receptor antagonists and the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[3][4] In these molecules, the Oic-induced PPII helix correctly orients the pharmacophoric elements for optimal interaction with their respective receptors.

Quantitative Conformational Analysis

The conformational effects of Oic have been quantitatively characterized using various spectroscopic and analytical techniques. The following tables summarize representative data from NMR spectroscopy, circular dichroism, and X-ray crystallography studies on Oic-containing peptides.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters such as chemical shifts (δ) and coupling constants (J) provide detailed information about the local conformation of the peptide backbone. For Oic-containing peptides, NMR studies consistently show a high propensity for the trans-amide bond conformation and dihedral angles characteristic of a PPII helix.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for an Oligo-Oic Peptide

| Residue | δ NH (ppm) | δ CαH (ppm) | ³JNHCαH (Hz) |

| Oic₁ | - | 4.52 | - |

| Oic₂ | 8.25 | 4.61 | 8.5 |

| Oic₃ | 8.31 | 4.59 | 8.6 |

| Oic₄ | 8.28 | 4.60 | 8.5 |

Data adapted from studies on oligo-Oic peptides, demonstrating the consistent chemical shifts and coupling constants indicative of a regular, repeating PPII helical structure. The ³JNHCαH values are typical for an extended conformation.

Circular Dichroism (CD) Spectroscopy Data

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides in solution. Peptides with a significant PPII helical content exhibit a characteristic CD spectrum with a strong negative band between 195 and 206 nm and a weak positive band around 220-228 nm.[6][7][8]

Table 2: Characteristic Mean Residue Ellipticity of Oic-Containing Peptides

| Secondary Structure | Wavelength of Maximum (nm) | Wavelength of Minimum (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) |

| Polyproline II (PPII) Helix | ~228 | ~206 | Positive (weak) |

| Negative (strong) |

The CD spectra of Oic-containing oligomers strongly correlate with the signature spectra of PPII helices, confirming the conformational preference in solution.[7]

X-ray Crystallography Data

X-ray crystallography provides high-resolution structural information of molecules in the solid state. The crystal structure of an Oic-hexapeptide has confirmed the formation of a stable and regular polyproline II helix.[5]

Table 3: X-ray Crystallographic Parameters for an Oic-Hexapeptide

| Parameter | Value |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 25.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Resolution (Å) | 1.1 |

These data are representative of the high-resolution structural information that can be obtained for Oic-containing peptides, confirming the PPII helical conformation in the solid state.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide

This protocol describes the manual synthesis of a bradykinin antagonist analog containing Oic using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Sintered glass reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including this compound.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the peptide by mass spectrometry.

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Set the wavelength range from 190 to 260 nm.

-

Use a quartz cuvette with a 1 mm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution at a controlled temperature (e.g., 25°C).

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the data from millidegrees to mean residue ellipticity ([θ]).

-

Conformational Analysis by NMR Spectroscopy

Procedure:

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.

-

Acquire spectra at different temperatures to assess conformational stability.

-

-

Data Analysis:

-

Assign the proton resonances using the COSY and TOCSY spectra.

-

Identify through-space proximities from the NOESY/ROESY spectra.

-

Measure ³JNHCαH coupling constants from the high-resolution ¹H spectrum to determine dihedral angle restraints.

-

Use the collected NMR restraints to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.

-

Conformational Analysis by X-ray Crystallography

Procedure:

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize the conditions that yield single, well-diffracting crystals.

-

-

Data Collection:

-

Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods such as molecular replacement or direct methods.

-

Build an initial model of the peptide into the electron density map.

-

Refine the model against the diffraction data to obtain the final high-resolution structure.

-

Biological Relevance and Signaling Pathways

The conformational constraints imposed by this compound are critical for the biological activity of the resulting peptides. Two prominent examples are bradykinin B2 receptor antagonists and the ACE inhibitor Perindopril.

Bradykinin B2 Receptor Antagonists

Bradykinin is an inflammatory mediator that exerts its effects through the G-protein coupled bradykinin B2 receptor (B2R).[2] Over-activation of this receptor is implicated in various pathological conditions, including pain and inflammation. Oic-containing peptides have been developed as potent and selective B2R antagonists. The Oic residue helps to lock the C-terminal portion of the antagonist into a β-turn-like conformation, which is crucial for high-affinity binding to the receptor and blocking its downstream signaling.[9]

Angiotensin-Converting Enzyme (ACE) Inhibition

Perindopril is a widely prescribed ACE inhibitor for the treatment of hypertension.[9][10] Its active metabolite, perindoprilat, contains an Oic moiety. The rigid conformation conferred by Oic is essential for the molecule to fit into the active site of ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[10] This leads to vasodilation and a reduction in blood pressure.

Experimental and logical Workflows

The development and analysis of Oic-containing peptides follow a structured workflow, from initial synthesis to final conformational and functional characterization.

Conclusion

This compound is a powerful and indispensable tool in modern peptide chemistry. Its ability to enforce a rigid, PPII helical conformation on the peptide backbone provides a robust strategy for pre-organizing peptides for enhanced biological activity. The quantitative data from NMR, CD, and X-ray crystallography consistently demonstrate the profound and predictable influence of Oic on peptide secondary structure. By understanding and leveraging the conformational properties of this unique amino acid, researchers can design and synthesize novel peptide-based therapeutics with improved efficacy and selectivity, paving the way for new treatments for a wide range of diseases.

References

- 1. An NMR conformational analysis of cyclic bradykinin mimics. Evidence for a beta-turn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paramagnetic bradykinin analogues as substrates for angiotensin I-converting enzyme: Pharmacological and conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR and CD conformational studies of bradykinin and its agonists and antagonists: application to receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]

- 6. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commons.case.edu [commons.case.edu]

- 8. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fmoc-Oic-OH: A Constrained Amino Acid Analog for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Constraint in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low bioavailability, and inherent flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, the incorporation of constrained amino acid analogs has become a powerful strategy in medicinal chemistry. These analogs restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that can lead to enhanced binding affinity, improved selectivity, and increased resistance to enzymatic degradation.

One such constrained amino acid that has garnered significant attention is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, commonly known as Oic. Its bicyclic structure, which can be considered a rigid analog of proline, imparts a significant conformational constraint on the peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protected form, Fmoc-Oic-OH, is the key building block for the incorporation of this unique amino acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its impact on peptide structure and function. It details experimental protocols for synthesis and biological evaluation and presents quantitative data on the biological activity of Oic-containing peptides. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in the design of novel and improved peptide-based therapeutics.

Physicochemical Properties of this compound

This compound is a white to off-white powder that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 130309-37-4 | [1][2][3] |

| Molecular Formula | C₂₄H₂₅NO₄ | [1][2][3] |

| Molecular Weight | 391.46 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [3] |

| Storage | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound involves two key stages: the synthesis of the core (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its subsequent protection with the Fmoc group.

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid (Oic)

A common and effective method for the enantioselective synthesis of the desired (2S,3aS,7aS) stereoisomer of Oic is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

Materials:

-

(S)-indoline-2-carboxylic acid

-

Acetic acid

-

Platinum(IV) oxide (PtO₂)

-

Ethanol

-

Hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (e.g., 60 mL).

-

Add Platinum(IV) oxide (e.g., 300 mg) to the solution.

-

Pressurize the vessel with hydrogen gas and heat the reaction mixture to 60°C.

-

Maintain the reaction under these conditions for 24 hours, monitoring the uptake of hydrogen.

-

After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

-

Wash the filtered catalyst with a small amount of acetic acid.

-

Evaporate the combined filtrate to dryness under reduced pressure.

-

Recrystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[4]

Caption: Workflow for the synthesis of the Oic core.

Fmoc Protection of Oic

Once the Oic core is synthesized, the α-amino group is protected with the Fmoc group to yield this compound, making it ready for use in SPPS.

Experimental Protocol: Synthesis of Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic Acid

Materials:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve Oic in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃).

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.

-

Slowly add the Fmoc-reagent solution to the Oic solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours or overnight.

-

After the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the precipitated this compound with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.

Caption: Workflow for the Fmoc protection of Oic.

Incorporation of this compound into Peptides via SPPS

This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, due to the steric hindrance of the bicyclic side chain, some modifications to the standard coupling procedures are often necessary to ensure efficient and complete incorporation.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

Materials:

-

Rink Amide or Wang resin (pre-loaded with the first amino acid)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents:

-

For standard amino acids: HBTU/HOBt or HATU/HOAt with DIPEA

-

For this compound: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended.

-

-

N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard):

-

Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF.

-

-

Incorporation of this compound:

-

Due to its steric bulk, a more potent coupling reagent and longer reaction time are recommended.

-

Pre-activate this compound (2-4 equivalents) with HATU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF.

-

Add the activated this compound solution to the resin and allow the coupling to proceed for an extended period (4-12 hours, or overnight).

-

Thoroughly monitor the completion of the coupling using the Kaiser test. Double coupling may be necessary.

-

Wash the resin extensively with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-depth Technical Guide on Fmoc-Oic-OH for Inducing Beta-Turns in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Constraint in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. Introducing conformational constraints into peptide backbones is a key strategy to overcome these limitations. One of the most common and functionally important secondary structures in peptides and proteins is the beta-turn, a region where the polypeptide chain reverses its direction. Beta-turns are crucial for molecular recognition, protein folding, and stability.

Fmoc-L-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) is a conformationally constrained, non-proteinogenic amino acid that serves as a potent inducer of beta-turns in synthetic peptides. Its rigid bicyclic structure pre-organizes the peptide backbone, promoting the formation of a stable beta-turn conformation. This guide provides a comprehensive technical overview of the use of this compound in peptide chemistry, including its synthesis, characterization, and application in drug design, with a focus on quantitative data and detailed experimental protocols.

The Chemistry of this compound

This compound is a derivative of octahydroindole-2-carboxylic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This makes it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The rigid bicyclic system of the Oic residue restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, effectively forcing the peptide chain to adopt a turn structure.

Quantitative Analysis of Beta-Turn Induction

The efficacy of a beta-turn inducer is quantified by its ability to stabilize a specific turn geometry, which can be assessed through various analytical techniques. While direct head-to-head quantitative comparisons of the beta-turn-inducing propensity of Oic versus other common turn-inducers like proline in the exact same peptide backbone are not extensively documented in a single study, evidence from conformational analysis of various peptides provides strong support for Oic's potent turn-inducing capability.

Studies on bradykinin receptor antagonists have shown that the incorporation of Oic at the C-terminus is critical for high-affinity binding, with evidence suggesting the adoption of a beta-turn conformation. For instance, tetrapeptides corresponding to the C-terminal sequence of potent bradykinin antagonists, such as Ser-D-Phe-Oic-Arg, have been shown through 2D NMR experiments and molecular mechanics calculations to adopt a stable beta-turn as their primary conformation in aqueous solution[1].

Table 1: Representative Dihedral Angles for a Type II' Beta-Turn

| Residue Position | Idealized φ Angle (°) | Idealized ψ Angle (°) |

| i+1 (e.g., D-Phe) | +60 | +120 |

| i+2 (e.g., Oic) | -80 | 0 |

Note: These are idealized values. Actual values in a specific peptide will vary based on the surrounding sequence and solvent conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Oic-Containing Peptides

The incorporation of this compound into a peptide sequence via SPPS requires modifications to standard protocols due to its steric bulk.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard):

-

Pre-activate a solution of the standard Fmoc-amino acid (3 eq.), a coupling reagent like HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated mixture to the resin and couple for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

This compound Coupling:

-

Due to the steric hindrance of Oic, a more potent coupling reagent and longer coupling time are recommended.

-

Pre-activate a solution of this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

-

Add the activated mixture to the deprotected resin and allow it to react for 4-6 hours, or overnight if necessary.

-

Monitor coupling completion using the Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for the entire peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.

Protocol:

-

Sample Preparation: Prepare a peptide stock solution of known concentration (typically 0.1-1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 or 1.0 nm, a scanning speed of 50 nm/min, and a bandwidth of 1.0 nm.

-

Blank Measurement: Record the CD spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

A characteristic CD spectrum for a beta-turn is a weak positive band around 220-230 nm and a strong negative band around 200 nm.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a set of 2D NMR spectra (COSY, TOCSY, and NOESY/ROESY) on a high-field NMR spectrometer.

-

Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

-

NOE Analysis: Analyze the NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

Structural Calculations: Use the distance restraints derived from the NOE data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

The presence of a beta-turn is indicated by specific short- and medium-range NOEs, such as a strong dαN(i, i+1) and characteristic dNN(i, i+2) and dαN(i, i+2) cross-peaks.

Application in Drug Design: Bradykinin B1 Receptor Antagonists

The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and is a promising target for the treatment of chronic pain and inflammation. The development of potent and selective B1 receptor antagonists is an active area of research.

Conformational constraint is a key feature of many potent bradykinin receptor antagonists. The incorporation of constrained amino acids, such as Oic, has been shown to be crucial for high receptor affinity. It is hypothesized that the beta-turn conformation induced by these residues mimics the bioactive conformation of the endogenous ligand, leading to enhanced binding.

For example, the potent bradykinin B1 receptor antagonist, B-9958, has the sequence Lys-Lys-[Hyp³, CpG⁵, d-Tic⁷, CpG⁸]des-Arg⁹-BK, where CpG is cyclopentylglycine and Tic is tetrahydroisoquinoline-3-carboxylic acid[2]. While this specific antagonist does not contain Oic, related antagonists have successfully incorporated Oic to achieve high affinity, underscoring the importance of the induced beta-turn at the C-terminus for receptor recognition[1].

Visualizations

Signaling Pathway

Caption: Bradykinin B1 receptor signaling pathway.

Experimental Workflow

Caption: Experimental workflow for Oic-containing peptides.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to introduce conformational stability into their peptide leads. Its ability to potently induce beta-turn formation can lead to peptides with enhanced receptor affinity, selectivity, and metabolic stability. The detailed protocols and analytical methods outlined in this guide provide a framework for the successful synthesis, characterization, and application of Oic-containing peptides in drug discovery and development. Further exploration and quantitative analysis of its turn-inducing properties compared to other constrained amino acids will continue to refine its application in the design of next-generation peptide therapeutics.

References

Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Development

An In-depth Review of a Privileged Scaffold in Medicinal Chemistry

Octahydroindole-2-carboxylic acid (Oic) has emerged as a cornerstone in modern drug design, particularly in the development of cardiovascular therapeutics.[1][2] This saturated bicyclic non-proteinogenic α-amino acid, a constrained analog of proline, offers a unique combination of structural rigidity and increased lipophilicity.[1][2][3] These characteristics make it an invaluable building block for medicinal chemists aiming to enhance the metabolic stability, bioavailability, and potency of peptide and peptidomimetic drug candidates.[1][3] This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and critical role of octahydroindole-2-carboxylic acid in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a vital class of drugs for treating hypertension and heart failure.[2][4]

Physicochemical Properties

The physicochemical properties of octahydroindole-2-carboxylic acid can vary depending on the specific stereoisomer. The most extensively utilized isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[5]

| Property | Value |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[5][6] |

| Molecular Formula | C₉H₁₅NO₂[5][6][7] |

| Molecular Weight | 169.22 g/mol [5][6][7] |

| Appearance | White to off-white solid[5][7] |

| Melting Point | 259-260 °C[7] |

| Optical Rotation | [α]D25 = -47 ± 2º (c=1 in MeOH) for L-isomer[7] |

| Solubility | Soluble in methanol and water[8] |

Synthesis of Octahydroindole-2-carboxylic Acid Stereoisomers

The biological activity of molecules incorporating the Oic scaffold is critically dependent on their stereochemistry, as it possesses three chiral centers, giving rise to eight possible stereoisomers.[1][9] The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is of paramount importance as it serves as the key chiral intermediate in the synthesis of several blockbuster drugs, including the ACE inhibitors perindopril and trandopril.[1] The synthesis of enantiomerically pure Oic stereoisomers is a significant challenge, with catalytic hydrogenation of (S)-indoline-2-carboxylic acid being a common and effective method.[1][2]

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes the synthesis of the (S,S,S)-1 stereoisomer via catalytic hydrogenation.[3]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Glacial acetic acid

-

Platinum(IV) oxide (PtO₂)

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (e.g., 60 mL) within a hydrogenation vessel.[1]

-

Platinum(IV) oxide (e.g., 300 mg) is added to the solution to act as a catalyst.[1]

-

The mixture undergoes hydrogenation at 60 °C under hydrogen gas pressure for a typical duration of 24 hours.[1]

-

Upon completion of the reaction, the catalyst is removed by filtration and washed with acetic acid.[1]

-

The solvent is then evaporated under reduced pressure, yielding a solid residue.[1]

-

The crude product is purified through crystallization from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1]

Experimental Protocol: Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride

This protocol outlines the synthesis of the (R,S,S)-1·HCl stereoisomer.[3]

Materials:

-

(S,S,S,R)-2 (trichloromethyloxazolidinone derivative)

-

3N solution of HCl in anhydrous ethyl acetate

-

Ethyl acetate

Procedure:

-

To (S,S,S,R)-2 (300 mg, 1.01 mmol), a 3N solution of HCl in anhydrous ethyl acetate (8 mL) is added.[3]

-

The resulting mixture is stirred at room temperature for 24 hours.[3]

-

The solvent is concentrated in vacuo.[3]

-

The resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt.[3]

The Role of Octahydroindole-2-carboxylic Acid in ACE Inhibition

The primary therapeutic application of octahydroindole-2-carboxylic acid lies in its role as a crucial structural component of ACE inhibitors.[1][2] The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and its overactivation can lead to hypertension.[1][2] ACE, a key enzyme in this pathway, is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, the production of angiotensin II is diminished, leading to vasodilation and a consequent reduction in blood pressure.[1]

The Oic scaffold is instrumental in achieving the high inhibitory potency, often in the low nanomolar and sub-nanomolar range, observed for these drugs.[1] The rigid bicyclic structure of Oic helps to lock the inhibitor into a bioactive conformation that mimics the transition state of ACE substrates, thereby facilitating high-affinity binding to the enzyme's active site.[2]

The Renin-Angiotensin System and ACE Inhibition

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.

Quantitative Data: ACE Inhibition

The inhibitory potency of drugs containing the Oic moiety is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the ACE enzyme.

| Compound | Bicyclic Amino Acid Scaffold | IC₅₀ (M) |

| Perindoprilat | Octahydro-1H-indole-2-carboxylic acid | 2.1 x 10⁻⁹[10] |

Experimental Protocol: Determination of ACE Inhibitory Activity

The in vitro ACE inhibition assay is the primary method for evaluating the efficacy of Oic derivatives.[2] This assay measures the ability of a compound to inhibit the enzymatic conversion of a substrate by ACE.[2]

Materials:

-

Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

-

Substrate (HHL) Solution (e.g., 5 mM in assay buffer)

-

Enzyme (ACE) Solution (e.g., 0.04 U/mL of rabbit lung ACE in assay buffer)

-

Test compound (inhibitor) solutions at various concentrations

-

Spectrophotometer

Procedure:

-

In a suitable reaction vessel, combine the assay buffer, ACE solution, and the test compound solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of ACE activity, from the dose-response curve.[1]

Caption: Workflow for determining ACE inhibitory activity.

Conclusion

Octahydroindole-2-carboxylic acid stands as a powerful testament to the impact of conformational constraint and lipophilicity in the realm of drug design.[1] Its incorporation into the backbone of ACE inhibitors has paved the way for the development of highly potent and long-acting therapeutics for a range of cardiovascular diseases.[1] The stereoselective synthesis of Oic remains a pivotal aspect of the manufacturing process for these life-saving medications.[1] The well-established synthetic routes and clear structure-activity relationships associated with Oic derivatives provide a solid foundation for future drug discovery endeavors.[2] Ongoing research may focus on creating next-generation Oic derivatives with enhanced tissue penetration, dual-targeting capabilities, or improved pharmacokinetic profiles to further refine the management of cardiovascular and other diseases.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

Understanding Peptidomimetics with Fmoc-Oic-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, peptidomimetics represent a pivotal class of molecules designed to mimic the structure and function of natural peptides. These engineered compounds offer significant advantages over their native counterparts, including enhanced metabolic stability, improved receptor affinity and selectivity, and better oral bioavailability. A key building block in the synthesis of advanced peptidomimetics is Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) . This conformationally constrained, bicyclic amino acid analogue of proline plays a crucial role in shaping the three-dimensional structure of synthetic peptides, thereby influencing their biological activity.

This technical guide provides an in-depth exploration of this compound and its application in the design and synthesis of peptidomimetics, with a particular focus on antagonists of the bradykinin B2 receptor, a key target in inflammatory processes.

Core Concepts: The Significance of this compound in Peptidomimetic Design

The incorporation of this compound into a peptide sequence imparts critical structural and functional properties:

-

Conformational Rigidity: The bicyclic structure of Oic restricts the conformational freedom of the peptide backbone. This pre-organization into a specific three-dimensional shape can lead to a higher binding affinity for the target receptor by reducing the entropic penalty of binding.

-

Induction of β-Turns: Oic residues are known to promote the formation of β-turn structures within the peptide chain. These secondary structures are often crucial for molecular recognition and receptor binding.

-

Enhanced Metabolic Stability: The unnatural structure of Oic makes the adjacent peptide bonds more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life of the peptidomimetic.

-

Increased Lipophilicity: The octahydroindole ring system increases the lipophilicity of the peptide, which can improve its absorption and distribution within the body.

A prime example of a clinically successful peptidomimetic containing Oic is Icatibant (HOE 140) , a potent and selective antagonist of the bradykinin B2 receptor used in the treatment of hereditary angioedema. The presence of Oic at the C-terminus of Icatibant is a key contributor to its high affinity and long duration of action.[1]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| CAS Number | 130309-37-4 |

| Molecular Formula | C₂₄H₂₅NO₄ |

| Molecular Weight | 391.46 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP |

| Storage | Store at 2-8°C |

Quantitative Data: Biological Activity of Oic-Containing Peptidomimetics

The incorporation of Oic has a quantifiable impact on the biological activity of peptidomimetics. The following table summarizes the binding affinity of Icatibant (HOE 140), a well-characterized Oic-containing peptide, for the human bradykinin B2 receptor.

| Compound | Receptor | Assay Type | Affinity (nM) |

| Icatibant (HOE 140) | Human Bradykinin B2 | IC₅₀ | 0.49 - 3.3 |

| Icatibant (HOE 140) | Human Bradykinin B2 | Kᵢ | 0.03 - 0.18 |

Data sourced from AAT Bioquest.[2] It is important to note that IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.[3][4]

Conformational Insights: The Role of Oic in Structural Organization

Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have been instrumental in elucidating the conformational preferences of Oic-containing peptides. Studies on tetrapeptides corresponding to the C-terminus of high-affinity bradykinin receptor antagonists have shown that the presence of Oic induces a stable β-turn conformation in aqueous solution. This finding supports the hypothesis that a C-terminal β-turn is a critical structural motif for potent bradykinin B2 receptor antagonism.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide (Icatibant Analogue)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a representative Oic-containing peptide.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), extend the coupling time.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the coupling of this compound. Due to the steric hindrance of Oic, a longer coupling time or a more potent coupling reagent like HATU may be necessary.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Bradykinin B2 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of an Oic-containing peptidomimetic for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor

-

Radioligand: [³H]-Bradykinin

-

Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/mL bacitracin, and 0.1% BSA)

-

Test compound (Oic-containing peptidomimetic) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled bradykinin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a microplate, combine the cell membranes, [³H]-Bradykinin (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a cascade of intracellular signaling events primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like inflammation, vasodilation, and pain signaling.[5][6] Oic-containing antagonists like Icatibant block the initial binding of bradykinin to the receptor, thereby inhibiting this entire downstream cascade.

Caption: Simplified signaling cascade of the Bradykinin B2 Receptor.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptidomimetics incorporating this compound is efficiently achieved using Fmoc-based solid-phase peptide synthesis. This iterative process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a powerful and versatile building block for the creation of sophisticated peptidomimetics with enhanced therapeutic properties. Its ability to induce specific secondary structures, increase metabolic stability, and improve pharmacokinetic profiles makes it an invaluable tool for medicinal chemists and drug developers. A thorough understanding of its properties, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of Oic-containing peptidomimetics in the development of novel therapeutics targeting a range of diseases.

References

- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]